molecular formula C18H18O3 B14245757 2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate CAS No. 378215-25-9

2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate

Cat. No.: B14245757
CAS No.: 378215-25-9
M. Wt: 282.3 g/mol
InChI Key: QPTOMFMSWPOHRT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate typically involves the esterification of 2-(2,5-dimethylphenyl)-2-oxoethanol with phenylacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-2-oxoacetic acid and phenylacetic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-2-hydroxyethyl phenylacetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. The aromatic rings may also participate in π-π interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-2-oxoacetic acid
  • 2-(2,5-Dimethylphenyl)-2-hydroxyethyl phenylacetate
  • Phenylacetic acid derivatives

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate is unique due to its combination of aromatic and ester functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

378215-25-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C18H18O3/c1-13-8-9-14(2)16(10-13)17(19)12-21-18(20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3

InChI Key

QPTOMFMSWPOHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CC2=CC=CC=C2

Origin of Product

United States

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